molecular formula C15H12N2O2S B7760700 3-(2-methoxyphenyl)-2-sulfanylquinazolin-4-one

3-(2-methoxyphenyl)-2-sulfanylquinazolin-4-one

Cat. No.: B7760700
M. Wt: 284.3 g/mol
InChI Key: IGNPPCHTDPKYOJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-sulfanylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a methoxyphenyl group and a sulfanyl group in the quinazolinone structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-sulfanylquinazolin-4-one typically involves the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiol reagent, such as thiourea, to introduce the sulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-sulfanylquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antiviral activities.

    Medicine: Potential therapeutic agent for treating cancer and inflammatory diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-sulfanylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-2-sulfanylquinazolin-4-one is unique due to the presence of both methoxyphenyl and sulfanyl groups in its structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-sulfanylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-9-5-4-8-12(13)17-14(18)10-6-2-3-7-11(10)16-15(17)20/h2-9H,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNPPCHTDPKYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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